molecular formula C16H17NO2 B2798046 5-Acetyl-2-(4-isopropylphenoxy)pyridine CAS No. 1554658-68-2

5-Acetyl-2-(4-isopropylphenoxy)pyridine

Cat. No.: B2798046
CAS No.: 1554658-68-2
M. Wt: 255.317
InChI Key: FMTVZJWUHDNQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(4-isopropylphenoxy)pyridine is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol . This compound is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 4-isopropylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-isopropylphenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-isopropylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-isopropylphenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-(4-methylphenoxy)pyridine
  • 5-Acetyl-2-(4-tert-butylphenoxy)pyridine
  • 5-Acetyl-2-(4-ethylphenoxy)pyridine

Uniqueness

5-Acetyl-2-(4-isopropylphenoxy)pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)13-4-7-15(8-5-13)19-16-9-6-14(10-17-16)12(3)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVZJWUHDNQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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